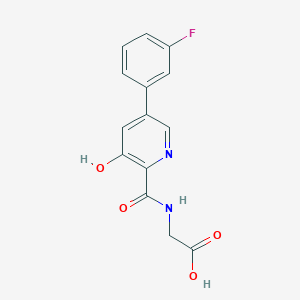

N-((5-(3-Fluorophenyl)-3-hydroxy-2-pyridinyl)carbonyl)glycine

Descripción general

Descripción

“N-((5-(3-Fluorophenyl)-3-hydroxy-2-pyridinyl)carbonyl)glycine” is a complex organic compound. It is related to other compounds such as “(3-fluorophenyl)sulfonyl)glycine” and “N-(3-Fluorophenyl)glycine” which have been used in various chemical and pharmaceutical contexts .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Other methods involve the use of Fischer indolisation–N-alkylation or the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Aplicaciones Científicas De Investigación

Cytoprotective Applications and NMDA Receptor Interaction

A significant area of research on N-((5-(3-Fluorophenyl)-3-hydroxy-2-pyridinyl)carbonyl)glycine and its derivatives involves their role as cytoprotectants and inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor. These compounds have been shown to protect cell lines from glutamate-induced toxicity and demonstrate in vivo efficacy in models of neural protection (Buchstaller et al., 2006).

Glycine Transporter-1 (GlyT1) Inhibitors

Another significant application is as inhibitors of glycine transporter-1 (GlyT1). Studies have shown that these compounds selectively inhibit glycine uptake without being substrates of the transporter protein, suggesting potential roles in modulating neurotransmission and possibly treating psychiatric disorders (Hársing et al., 2003).

Role in Maillard Reaction

Research also delves into the role of related glycine compounds in the Maillard reaction, particularly in the formation of pyrazoles, which are significant in food science and flavor chemistry (Yaylayan & Haffenden, 2003).

Influence on Dopaminergic Systems

The influence of these compounds on dopaminergic systems, particularly in relation to schizophrenia, has been studied. They appear to modulate dopaminergic dysregulation, which is a feature observed in schizophrenia (Javitt et al., 2004).

Enhancing NMDA Receptor-Mediated Responses

These compounds have been shown to enhance NMDA receptor-mediated responses, suggesting their potential application in treating disorders associated with NMDA receptor hypofunction (Kinney et al., 2003).

Agricultural Applications

There is also research into the use of related compounds like glyphosate in agriculture, particularly focusing on enzyme inhibition for weed control (Alibhai & Stallings, 2001).

Potential in Schizophrenia Treatment

Studies suggest that these compounds, particularly GlyT-1 inhibitors, may have a role in treating negative symptoms of schizophrenia, potentially through modulation of glycine levels and NMDA receptor functions (Hársing et al., 2015).

Electrophilic Catalysis

Research has explored the role of pyridoxal 5'-phosphate in enhancing the carbon acidity of alpha-amino acids, including glycine, offering insights into biochemical catalysis processes (Richard et al., 2009).

Development of Multidimensional Superstructures

The ability of small molecules related to glycine to form multi-dimensional self-assembly structures has been investigated, with potential applications in nanomaterials and biotechnology (Chu et al., 2015).

Neuroprotection in Cerebral Ischemia

GlyT1 inhibitors like NFPS have shown neuroprotective effects in models of cerebral ischemia, suggesting their potential use in treating stroke-related neurodegeneration (Huang et al., 2016).

Propiedades

IUPAC Name |

2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWOWORYDKAEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(3-Fluorophenyl)-3-hydroxy-2-pyridinyl)carbonyl)glycine | |

CAS RN |

1007377-55-0 | |

| Record name | AKB-6899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007377550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AKB-6899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA31378BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

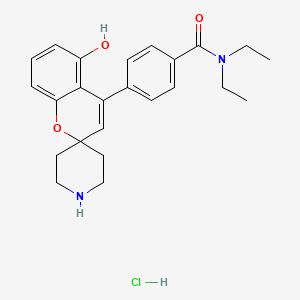

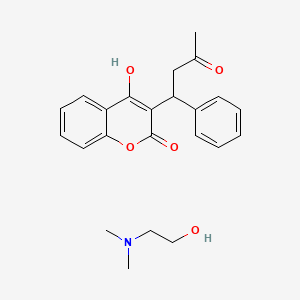

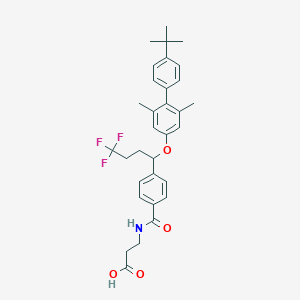

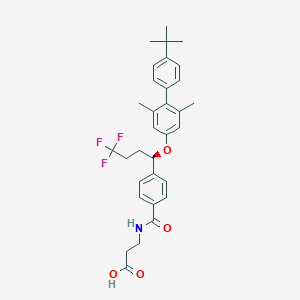

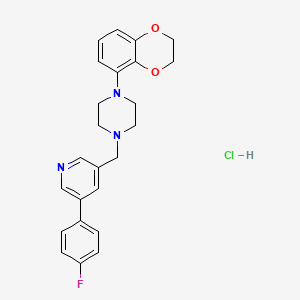

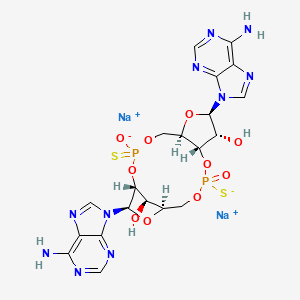

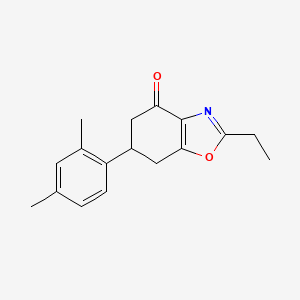

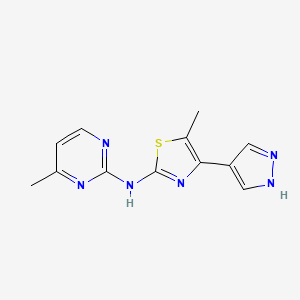

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)